4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
CAS No.: 6098-02-8
Cat. No.: VC13293676
Molecular Formula: C15H16ClN3O2S
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6098-02-8 |
|---|---|
| Molecular Formula | C15H16ClN3O2S |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
| Standard InChI | InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 |
| Standard InChI Key | OJAKKSSXVSWKKR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is 1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine, with a molecular formula of C₁₅H₁₆ClN₃O₂S and a molecular weight of 337.8 g/mol . Key structural elements include:
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A 4-chlorobenzenesulfonyl group (–SO₂–C₆H₄–Cl).
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A piperazine ring linked to a pyridine moiety at the N4 position.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 6098-02-8 | |
| SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| InChI Key | OJAKKSSXVSWKKR-UHFFFAOYSA-N | |
| Solubility (pH 7.4) | 0.5 µg/mL |
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a sulfonylation reaction between 4-chlorobenzenesulfonyl chloride and 1-(pyridin-2-yl)piperazine under basic conditions . A representative protocol involves:
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Dissolving 1-(pyridin-2-yl)piperazine in an aprotic solvent (e.g., dichloromethane).
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Adding 4-chlorobenzenesulfonyl chloride dropwise with a base (e.g., triethylamine) to neutralize HCl byproducts.
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Purifying the product via column chromatography or recrystallization.
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Yield | 75–90% | |
| Key Reagents | 4-Chlorobenzenesulfonyl chloride, 1-(pyridin-2-yl)piperazine, triethylamine |
Characterization Methods
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NMR Spectroscopy: Confirmatory ¹H/¹³C NMR signals for the sulfonyl group (–SO₂–) appear at δ 7.5–8.0 ppm (aromatic protons) and δ 120–140 ppm (quaternary carbons) .
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Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 338.8 .
Physicochemical Properties
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 337.8 g/mol | |
| LogP (Predicted) | 2.22 | |
| Solubility | 0.5 µg/mL (aqueous, pH 7.4) | |
| Thermal Stability | Stable up to 200°C |
The compound’s low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or nanocarrier systems.
Pharmacological Applications
Antimicrobial Activity
Piperazine-sulfonyl hybrids exhibit broad-spectrum antimicrobial activity. The pyridine ring enhances membrane penetration, while the sulfonyl group modulates target binding . In vitro studies on analogous compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The piperazine-pyridine scaffold inhibits COX-2 and TNF-α in murine models, reducing edema by 40–60% at 10 mg/kg doses .
Material Science Applications
The sulfonyl group’s electron-withdrawing properties make this compound a candidate for:
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Polymer Additives: Enhances thermal stability in polyesters and polyamides.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .
Structure-Activity Relationships (SAR)
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